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Introduction

Cryogenic transmission electron microscopy (Cryo-TEM) is a powerful imaging technique for
the characterization of lipid vesicles, providing high-resolution information on their size,
morphology, and lamellarity in a near-native, hydrated state.[1][2][3][4] This is achieved by
rapidly vitrifying a thin aqueous film of the vesicle suspension, which preserves the sample in a
layer of amorphous ice, thus avoiding artifacts associated with conventional electron
microscopy techniques that require dehydration and staining.[1][3][4] 1,2-dioleoyl-sn-glycero-3-
phospho-(1'-rac-glycerol) (DOPG) is an anionic phospholipid commonly used to prepare model
membranes that mimic the prokaryotic plasma membrane. This document provides a detailed
protocol for the preparation and Cryo-TEM imaging of DOPG vesicles.

Experimental Protocols
l. Preparation of DOPG Unilamellar Vesicles by
Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) or large
unilamellar vesicles (LUVs) with a defined size distribution.

Materials:
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o DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)) in chloroform
e Chloroform, HPLC grade
e Desired buffer (e.g., 10 mM Tris, 100 mM NacCl, pH 7.4)
» Nitrogen or Argon gas
e Mini-extruder apparatus
e Polycarbonate membranes with desired pore size (e.g., 100 nm)
e Glass vials
» Heating block or water bath
» \Vortex mixer
Procedure:
e Lipid Film Formation:
o In a clean glass vial, add the desired amount of DOPG in chloroform.

o Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin
lipid film on the bottom and sides of the vial.

o To ensure complete removal of the solvent, place the vial under high vacuum for at least 2
hours or overnight.[5]

e Hydration:

o Hydrate the dry lipid film with the desired buffer by adding the buffer to the vial. The final
lipid concentration is typically in the range of 1-10 mg/mL.

o Vortex the vial vigorously to disperse the lipid film, resulting in a milky suspension of
multilamellar vesicles (MLVS).[5]

o Freeze-Thaw Cycles:
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o Subject the MLV suspension to 5-10 freeze-thaw cycles to enhance the encapsulation
efficiency and promote the formation of unilamellar vesicles.

o Freeze the suspension in liquid nitrogen until completely frozen, then thaw it in a water
bath set to a temperature above the phase transition temperature of DOPG (-18°C), for
instance, at room temperature.[6]

o Extrusion:

o Assemble the mini-extruder with two stacked polycarbonate membranes of the desired
pore size (e.g., 100 nm).[5]

o Transfer the vesicle suspension to one of the syringes of the extruder.

o Pass the suspension through the membranes by pushing the plunger of one syringe, then
the other. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to
ensure that the final vesicle suspension is in the desired syringe.[6] The resulting solution
should be a translucent suspension of unilamellar vesicles.

Il. Cryo-TEM Grid Preparation (Vitrification)

This protocol describes the preparation of a thin, vitrified layer of the DOPG vesicle suspension
for Cryo-TEM imaging.

Materials:

e DOPG vesicle suspension

o TEM grids with a holey carbon support film (e.g., Quantifoil R2/2)
o Glow discharger

e Plunge-freezing apparatus (e.g., Vitrobot)

e Liquid ethane

e Liquid nitrogen

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9804012/
https://tf7.org/extrude.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804012/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

« Filter paper
Procedure:
e Grid Preparation:

o Glow discharge the TEM grids for 15-30 seconds to render the carbon surface hydrophilic.

[6]
o Sample Application and Plunge-Freezing:

o Set up the plunge-freezing apparatus. The environmental chamber should be set to a high
humidity (e.g., >95%) to minimize sample evaporation.

o Apply 3-4 pL of the DOPG vesicle suspension to the shiny side of the glow-discharged
grid.[6]

o Blot the excess liquid from the grid using filter paper to create a thin aqueous film across
the holes of the carbon support. The blotting time is a critical parameter and typically
ranges from 2 to 5 seconds.

o Immediately plunge the grid into liquid ethane cooled by liquid nitrogen to vitrify the
sample.[6]

o Transfer the vitrified grid to a grid box submerged in liquid nitrogen for storage.

lll. Cryo-TEM Imaging

Instrumentation and Parameters:

e Transmission Electron Microscope: A 200-300 kV TEM equipped with a field emission gun
(FEG), a low-dose imaging software, and a direct electron detector is recommended.[6]

o Data Acquisition:

o Images are acquired under low-dose conditions to minimize radiation damage to the
sample. A total electron dose should be kept below 20 e~/A2.[6]
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o Adefocus range of -1.5 to -3.0 um is typically used to enhance phase contrast.[1][6]

o Images are recorded using a direct electron detector in counting mode.

Data Presentation

Quantitative data from Cryo-TEM analysis of DOPG vesicles can be summarized for easy

comparison.

Table 1: Typical Characterization Parameters for DOPG Vesicles (Prepared by 100 nm

Extrusion)

Parameter

Typical Value/Range

Method of Determination

Mean Diameter

80-120 nm

Measurement from multiple
Cryo-TEM images using image
analysis software (e.qg.,

ImageJ/Fiji).

Size Distribution

Polydispersity Index (PDI) <
0.2

Statistical analysis of the
diameters of a large population

of vesicles.

Visual inspection of Cryo-TEM

Morphology Predominantly spherical )

images.

Visual inspection of individual
Lamellarity > 95% unilamellar vesicles in high-magnification

Cryo-TEM images.[7]

Bilayer Thickness

~3.5-45nnm

Measurement of the distance
between the two high-density
leaflets of the vesicle
membrane in Cryo-TEM

images.[8]

Mandatory Visualization
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Experimental Workflow for Cryo-TEM Characterization of
DOPG Vesicles

Vesicle Preparation

DOPG Lipid Film Formation

Addition of buffer

Hydration of Lipid Film

Formation of MLVs

Freeze-Thaw Cycles

Homogenization

Extrusion

Prepared Vesicles

Cryo{TEM

Glow Discharge Grid

Hydrophilic grid

Plunge-Freezing (Vitrification)

Low-Dose Cryo-TEM Imaging

Raw micrographs

Data Analysis

Image Pre-processing

v

Vesicle Characterization (Size, Shape, Lamellarity) Bilayer Thickness Measurement

;

Data Reporting
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Caption: Workflow for DOPG vesicle characterization by Cryo-TEM.

Data Analysis and Interpretation

The analysis of Cryo-TEM images of DOPG vesicles involves several steps:

e Image Pre-processing: Raw movie frames are typically motion-corrected and aligned to
generate a final micrograph. Contrast transfer function (CTF) correction may also be applied.

¢ \esicle Characterization:

o Size and Shape: The diameter and circularity of a statistically significant number of
vesicles (e.g., >100) are measured using image analysis software. This allows for the
determination of the mean size and size distribution.

o Lamellarity: Vesicles are visually inspected to determine the number of lipid bilayers. The
percentage of unilamellar vesicles is a key quality attribute.

» Bilayer Thickness Measurement: The distance between the two electron-dense headgroup
regions of the lipid bilayer is measured at multiple points around the circumference of several
vesicles to obtain an average bilayer thickness.[8]

By following this detailed protocol, researchers can obtain high-quality, reproducible Cryo-TEM
data for the comprehensive characterization of DOPG vesicles, which is crucial for their
application in drug delivery and as model membrane systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.researchgate.net/figure/Cryo-TEM-of-liposomes-Cryo-TEM-image-of-liposomes-8-mg-mL-phospholipid-in-PBS-reveals_fig4_260950693
https://public-pages-files-2025.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00080/epub
https://www.creative-biostructure.com/mempro-liposome-liposome-visualization-634.htm
https://tf7.org/extrude.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9804012/
https://pubmed.ncbi.nlm.nih.gov/29504612/
https://pubmed.ncbi.nlm.nih.gov/29504612/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10355340/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10355340/
https://www.benchchem.com/product/b1598822#cryo-tem-imaging-protocol-for-dopg-vesicle-characterization
https://www.benchchem.com/product/b1598822#cryo-tem-imaging-protocol-for-dopg-vesicle-characterization
https://www.benchchem.com/product/b1598822#cryo-tem-imaging-protocol-for-dopg-vesicle-characterization
https://www.benchchem.com/product/b1598822#cryo-tem-imaging-protocol-for-dopg-vesicle-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1598822?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

